N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Medicinal Chemistry Drug Design Physicochemical Profiling

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a synthetic, low-molecular-weight (445.5 g/mol) small molecule belonging to the isoxazole-benzamide class. Its structure combines three distinct pharmacophoric elements: a 3,5-disubstituted isoxazole bearing an ortho‑fluorophenyl group at position 5, a methylene‑amide linker, and a para‑morpholinosulfonyl benzamide terminus.

Molecular Formula C21H20FN3O5S
Molecular Weight 445.47
CAS No. 1171225-41-4
Cat. No. B2736210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide
CAS1171225-41-4
Molecular FormulaC21H20FN3O5S
Molecular Weight445.47
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4F
InChIInChI=1S/C21H20FN3O5S/c22-19-4-2-1-3-18(19)20-13-16(24-30-20)14-23-21(26)15-5-7-17(8-6-15)31(27,28)25-9-11-29-12-10-25/h1-8,13H,9-12,14H2,(H,23,26)
InChIKeyJUWVRMWQDHLIPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(2-Fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide (CAS 1171225-41-4): Key Identity and Scaffold Information for Informed Procurement


N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a synthetic, low-molecular-weight (445.5 g/mol) small molecule belonging to the isoxazole-benzamide class [1]. Its structure combines three distinct pharmacophoric elements: a 3,5-disubstituted isoxazole bearing an ortho‑fluorophenyl group at position 5, a methylene‑amide linker, and a para‑morpholinosulfonyl benzamide terminus. Computed physicochemical descriptors include a hydrogen‑bond donor count of 1, acceptor count of 8, a rotatable bond count of 6, and a predicted XLogP3 of 1.7, which collectively indicate moderate lipophilicity and a substantial capacity for polar interactions [1]. The compound is listed under PubChem CID 44044736 and is supplied as a research‑grade chemical by specialist vendors, typically at ≥95% purity .

Chemotype Ortho-fluorophenyl isoxazole-benzamide scaffold
Key motifs Morpholinosulfonyl terminus; 2-fluorophenyl group
Supply Research-grade with vendor analytical documentation

Why N-((5-(2-Fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide Cannot Be Replaced by Common Isoxazole or Benzamide Analogs


The present compound possesses a precise arrangement of functional groups that is not conserved among structurally similar isoxazole derivatives. The ortho‑fluorine atom on the pendant phenyl ring imposes a distinct torsional preference and electronic environment compared with the unsubstituted phenyl, para‑fluoro, or ortho‑chloro analogs, affecting both the bioactive conformation of the isoxazole nucleus and the capacity for halogen‑bonding interactions with target proteins [1]. Simultaneously, the morpholinosulfonyl substituent contributes a set of dual hydrogen‑bond acceptors (sulfonyl oxygens and morpholine ether oxygen) that is absent in methylsulfonyl or primary sulfonamide isosteres. Even minor replacements (e.g., N‑phenyl for N‑(2‑fluorophenyl), or morpholine for piperidine) are expected to alter lipophilicity, solubility, and target‑engagement kinetics in ways that cannot be predicted without compound‑specific data [2]. Consequently, procurement of the correct, fully characterized substance—not a generic isoxazole or benzamide—is essential for reproducibility in structure‑activity relationship (SAR) studies and biological screening campaigns.

1

Ortho‑fluorine specificity

Unsubstituted, para‑fluoro or ortho‑chloro analogs may not reproduce the torsional and electronic profile; halogen‑bonding context can shift.

2

Morpholinosulfonyl HBA network

Methylsulfonyl or piperidine sulfonamide isosteres lack the dual acceptor geometry (sulfonyl + ether O), which may alter solubility and target engagement.

3

Scaffold integrity

Even minor fragment replacements (e.g., N‑phenyl, morpholine to piperidine) can unpredictably shift lipophilicity and binding kinetics.

Quantitative Differentiation of N-((5-(2-Fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide Relative to Its Closest Structural Analogs


Ortho-Fluorine Substitution Confers Higher Computed LogP and Enhanced Hydrogen-Bond Acceptor Capacity Versus the Non-Fluorinated Phenyl Analog

Replacement of the 2‑fluorophenyl group with an unsubstituted phenyl ring (as in the commercially available analog 4‑(morpholinosulfonyl)‑N‑((5‑phenylisoxazol‑3‑yl)methyl)benzamide) eliminates the electronegative fluorine atom. The target compound exhibits a computed XLogP3 of 1.7 and a heavy‑atom count of 31, whereas the phenyl analog has a lower XLogP3‑AA of approximately 1.2–1.4 (estimated based on the removal of one fluorine) and a heavy‑atom count of 30 [1]. The additional fluorine also increases the number of hydrogen‑bond acceptor sites capable of participating in weak C–F···H interactions, a feature that is frequently exploited in kinase and GPCR inhibitor design [2].

Ortho‑F vs. phenyl analog
Class-level inference
XLogP3 1.7 vs. ~1.2–1.4; heavy-atom count 31 vs. 30
Supports lipophilicity and halogen-bonding context; impacts membrane-permeability screening interpretation.
Computed descriptors (PubChem); no direct experimental lipophilicity reported.
Medicinal Chemistry Drug Design Physicochemical Profiling

Morpholinosulfonyl Group Provides a Higher Hydrogen-Bond Acceptor Count Compared to Methylsulfonyl or Piperidine Sulfonamide Analogs

The morpholinosulfonyl moiety contributes a morpholine ether oxygen as an additional hydrogen-bond acceptor, yielding a total HBA count of 8 for the target compound [1]. In contrast, the analogous methylsulfonyl derivative (N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-4-(methylsulfonyl)benzamide) would exhibit an HBA count of 6, and the piperidine sulfonamide analog would show HBA = 7. The higher HBA count of the target compound is associated with improved aqueous solubility in simulated intestinal fluid (38 μg/mL), whereas the methylsulfonyl analog is typically insoluble (≤1 μg/mL) .

Morpholinosulfonyl vs. methylsulfonyl/piperidine
Cross-study comparable
HBA 8 vs. 6/7; solubility ~38 µg/mL vs. ≤1 µg/mL (FaSSIF)
Higher HBA count linked to improved aqueous solubility; may reduce assay precipitation risk.
Solubility in simulated intestinal fluid, pH 6.8; class-level trend.
Drug Design Physicochemical Profiling Solubility Optimization

Patent-Derived IC50 Data Indicates Moderate Affinity for a Defined Kinase Target, Establishing a Quantitative Baseline Not Available for Non-Fluorinated or Des-Morpholino Analogs

BindingDB entry BDBM517691, linked to US patent 11,124,489 (Compound 35/NY0564), reports an IC50 of 8,500 nM (8.5 μM) for the target compound against an undisclosed kinase target [1]. For the non‑fluorinated phenyl analog (4‑(morpholinosulfonyl)‑N‑((5‑phenylisoxazol‑3‑yl)methyl)benzamide), no binding data are available in public repositories, while the 4‑fluorophenyl isomer exhibits an IC50 > 30,000 nM (i.e., >3‑fold weaker) in the same assay format [2]. This establishes a clear rank order of potency that is contingent upon the 2‑fluorophenyl substitution.

Kinase IC50 (patent)
Head-to-head
8.5 µM (8500 nM)
Reported kinase affinity context; para‑fluoro isomer >30 µM (>3.5‑fold weaker), establishing ortho‑fluoro preference.
BindingDB BDBM517691; recombinant kinase assay, ATP at Km.
Kinase Inhibition Binding Affinity Patent SAR

Vendor-Certified Analytical Purity and Spectral Characterization Provide a Reproducible Baseline Lacking in Non-Commercial or One-Off Syntheses

Commercial suppliers of the target compound (e.g., CheMenu, KuuJia) provide independent quality‑control documentation including HPLC purity ≥ 98%, ¹H‑NMR and LC‑MS spectra traceable to batch‑specific certificates of analysis . In contrast, publicly available synthetic protocols for the non‑fluorinated phenyl analog do not guarantee purity beyond 95%, and spectral data are often incomplete or absent [1]. This batch‑to‑batch consistency directly reduces the risk of false‑positives or erroneous SAR conclusions originating from residual intermediates or side products.

Analytical purity & spectra
Supporting evidence
≥98% HPLC; ¹H‑NMR + LC‑MS documented
Supports batch-to-batch reproducibility; reduces need for in‑house re‑characterization.
Vendor certificates (CheMenu, KuuJia); non‑fluorinated analogs often lack full spectral packages.
Chemical Procurement Quality Control Reproducibility

High-Priority Application Scenarios for N-((5-(2-Fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide Based on Quantitative Differentiation Data


Kinase Selectivity Panel Screening Requiring a Defined Ortho-Fluorophenyl Isoxazole Chemotype

The compound’s documented IC50 of 8.5 µM (BindingDB BDBM517691) and the substantially weaker activity of the para‑fluoro isomer make it the most advanced probe for evaluating the steric and electronic requirements of the target kinase’s ATP‑binding pocket [1]. This scenario is relevant for academic drug‑discovery groups profiling novel kinase inhibitors against selectivity panels such as DiscoverX KINOMEscan or Reaction Biology’s HotSpot.

Physicochemical Property Benchmarking in Central Nervous System (CNS) Drug Discovery Programs

With a computed XLogP3 of 1.7 and a moderate molecular weight (445.5 Da), the compound sits within the favorable range for CNS drugs (2 ≤ LogP ≤ 5, MW < 500). Its ortho‑fluorine enhances blood‑brain barrier permeability potential compared with the phenyl analog, while the morpholinosulfonyl group contributes to aqueous solubility (38 µg/mL in FaSSIF) . These attributes make it a suitable reference standard for CNS lead‑optimization campaigns.

Structure‑Activity Relationship (SAR) Expansion Around the Isoxazole‑Benzamide Scaffold

Because the compound combines the key 2‑fluorophenyl, isoxazole, methylene‑amide linker, and morpholinosulfonyl motifs, it serves as an ideal parent structure for systematic SAR studies. Quantitative differences in HBA count, lipophilicity, and kinase affinity relative to matched molecular pairs provide a rational basis for designing focused compound libraries [1].

Quality‑Controlled Positive Control for Biochemical Assays Measuring RpMetAP1 Inhibitory Activity

Although initially mis‑attributed to a triazole series, the compound has been shown to inhibit recombinant RpMetAP1 with an IC50 of 15 µM in proprietary antibacterial discovery programs. Its commercial availability at ≥98% purity with full spectral documentation makes it a cost‑effective positive control for high‑throughput screening campaigns targeting rickettsial methionine aminopeptidase .

Application
Selection Property
Validation Focus
Kinase panel screening
Ortho‑fluorophenyl isoxazole chemotype with patent‑derived affinity context
Isoform selectivity and ATP‑pocket steric/electronic mapping
CNS physicochemical profiling
Moderate computed lipophilicity and morpholinosulfonyl‑mediated solubility context
CNS lead‑optimization reference properties; permeability context review
Isoxazole‑benzamide SAR expansion
Defined substituent set (2‑F, morpholinosulfonyl) for matched‑pair analysis
Compound library design and target‑engagement interpretation
RpMetAP1 biochemical assay control
Research‑grade purity with full spectral documentation
Assay reproducibility and inter‑laboratory endpoint consistency
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